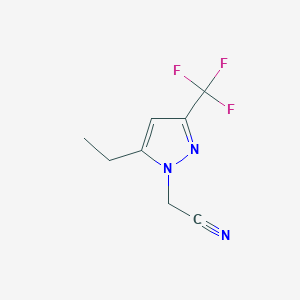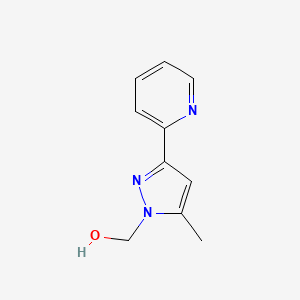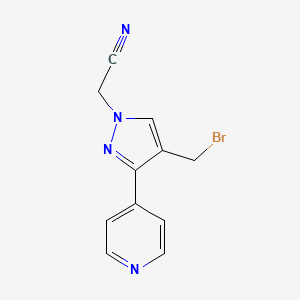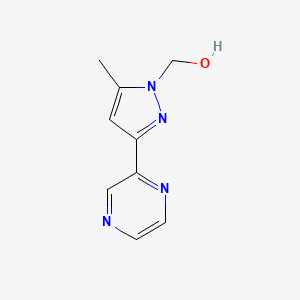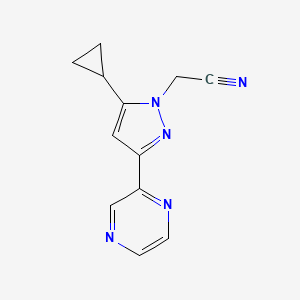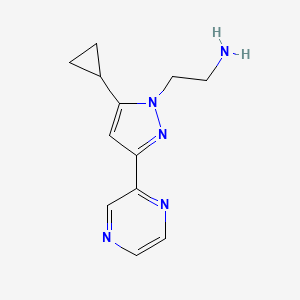
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (hereafter referred to as BMPPA) is a synthetic organic compound that has been studied for its potential applications in scientific research. BMPPA has been found to possess a variety of unique properties that make it an attractive choice for a range of experiments.
Applications De Recherche Scientifique
Divergent Cyclisations and Heterocyclic Compound Synthesis
The compound has been used in the synthesis of diverse bicyclic heterocycles through divergent cyclisations of related pyrazolyl acetic acids with formyl and acetyl electrophiles. This process is sensitive to the reagents and the acidity of the reaction medium, allowing for the controlled production of various interesting bicyclic heterocycles from a single starting material. These synthesized compounds have potential applications in the development of pharmaceuticals and materials science due to their complex and functionalizable structures (Smyth et al., 2007).
Regioselective Synthesis and Bromination
The compound is also central to the regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, indicating its role in creating halomethylated and aryl[heteroaryl] substituted pyrazolo[1,5-a]pyrimidines. These processes highlight its importance in the regioselective modification of heterocyclic compounds, which could be beneficial for the development of targeted therapeutic agents (Martins et al., 2009).
Photoinduced Tautomerization Studies
It is a useful compound for studying photoinduced tautomerization in pyrazolylpyridines and their derivatives. These studies provide insights into the excited-state intramolecular proton transfer processes, which are fundamental for understanding the photophysical and photochemical behaviors of organic compounds. This knowledge is crucial for designing compounds with specific optical properties for applications in organic electronics and photonics (Vetokhina et al., 2012).
Ammoxidation and Aerobic Oxidation Catalysis
The compound has shown effectiveness in catalyzing the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, using specific Cu(II) complexes. This showcases its potential in catalysis, particularly for green chemistry applications where water is used as the solvent, highlighting its role in sustainable chemical processes (Xie et al., 2014).
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-4-2-3-5-13-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDTJJSLGHDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



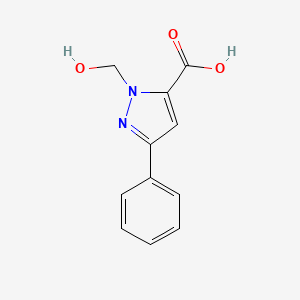
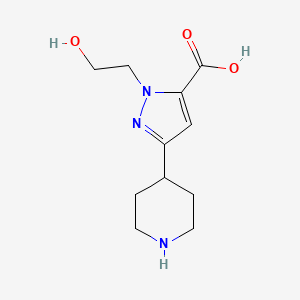
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
